Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-
Description
Properties
CAS No. |
50837-73-5 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2,2-dimethyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)12(9(3)4)10(13)11(5,6)7/h8-9H,1-7H3 |
InChI Key |
WBDSPWDNJYQQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Secondary Amines with 2,2-Dimethylpropanoyl Chloride
The most straightforward synthetic approach to prepare Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- involves the acylation of the corresponding secondary amine, N,N-bis(1-methylethyl)amine (diisopropylamine), with 2,2-dimethylpropanoyl chloride (pivaloyl chloride). This reaction proceeds via nucleophilic attack of the amine on the acid chloride, yielding the amide and releasing hydrochloric acid.
- Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran are used.
- Temperature: Often maintained at 0–25 °C to control reaction rate and minimize side reactions.
- Base: A tertiary amine such as triethylamine may be added to scavenge HCl and drive the reaction to completion.
$$
\text{(CH}3)3\text{C-COCl} + \text{(CH}3)2\text{CH-NH-CH(CH}3)2 \rightarrow \text{(CH}3)3\text{C-CON(CH(CH}3)2)_2 + \text{HCl}
$$
- Yields for this type of acylation typically exceed 90% under optimized conditions.
- The product can be purified by aqueous work-up followed by recrystallization or chromatography.
- A similar preparation of N-(2,5-dibromo-3-pyridyl)-2,2-dimethyl-propanamide was reported with 99% yield using 2,2-dimethylpropanoyl chloride and an amine substrate, demonstrating the efficiency of this acylation approach.
Amide Formation via Coupling Reagents from Carboxylic Acids
An alternative to acid chlorides involves the direct coupling of 2,2-dimethylpropanoic acid (pivalic acid) with N,N-bis(1-methylethyl)amine using peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU).
- Solvent: Dimethylformamide (DMF), dichloromethane (DCM), or N-methyl-2-pyrrolidone (NMP).
- Temperature: Room temperature to slightly elevated (20–50 °C).
- Additives: Hydroxybenzotriazole (HOBt) or similar additives may be used to suppress racemization and side reactions.
- Avoids the use of corrosive acid chlorides.
- Mild reaction conditions suitable for sensitive substrates.
- Requires stoichiometric amounts of coupling reagents, generating urea by-products.
- Longer reaction times compared to acid chloride acylation.
- While specific examples for this exact compound are scarce, amide bond formation via carbodiimide coupling is a well-established general method in organic synthesis and pharmaceutical chemistry.
Analytical Data and Reaction Monitoring
- Proton NMR typically shows a singlet around 1.3–1.4 ppm corresponding to the nine methyl protons of the tert-butyl group (2,2-dimethyl).
- The isopropyl groups on the nitrogen exhibit characteristic multiplets and doublets between 1.0–2.0 ppm.
- The amide NH is absent in tertiary amides, consistent with the N,N-disubstituted structure.
- Extraction with brine and organic solvents (ethyl acetate, dichloromethane).
- Drying over anhydrous sodium sulfate.
- Chromatographic purification on silica gel with gradient elution (ethyl acetate/petroleum ether).
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acylation with Acid Chloride | 2,2-Dimethylpropanoyl chloride, diisopropylamine | 0–25 °C, inert solvent, base | >90 | Fast, high yield, requires acid chloride |
| Coupling via Carbodiimide Reagents | 2,2-Dimethylpropanoic acid, diisopropylamine, DCC/EDC | Room temp, DMF solvent | 70–90 | Mild conditions, by-product formation |
| Solid-Phase Synthesis (research scale) | Resin-bound amine or acid, coupling reagents | Variable, resin cleavage step | Variable | Useful for complex molecules, less common |
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes critical differences between the target compound and structurally related amides:
Key Observations :
- Branching Effects : The 2,2-dimethyl substitution in the target compound increases steric bulk compared to unmodified propanamides, likely reducing solubility in polar solvents.
- Substituent Diversity : Replacement of nitrogen-bound isopropyl groups with aromatic (e.g., phenylmethyl in "buta") or halogenated (e.g., propanil) moieties alters bioactivity and application scope.
- Molecular Weight Trends: The target compound’s molecular weight (185.31 g/mol) is intermediate between simpler amides (e.g., C₉H₁₉NO) and larger derivatives like isopropamide iodide.
Functional and Application-Based Comparisons
Physicochemical Properties
- Thermal Stability : Steric hindrance may increase thermal stability compared to linear amides, though experimental data are lacking in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
